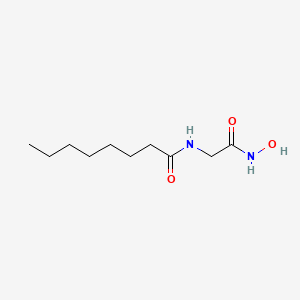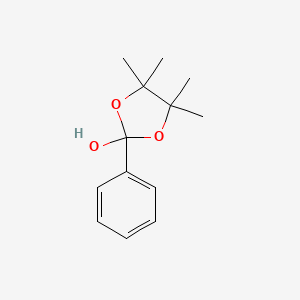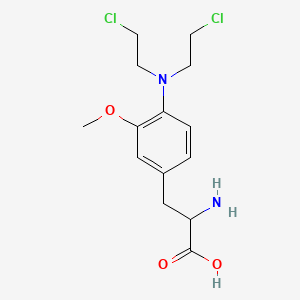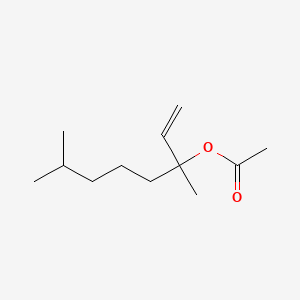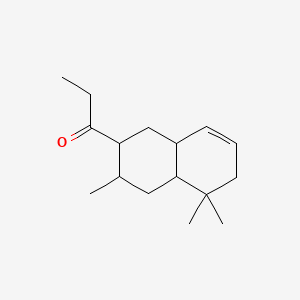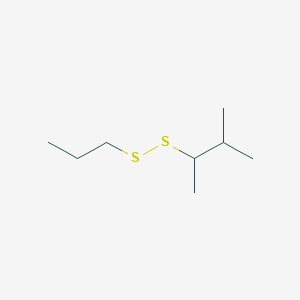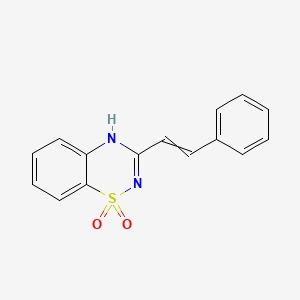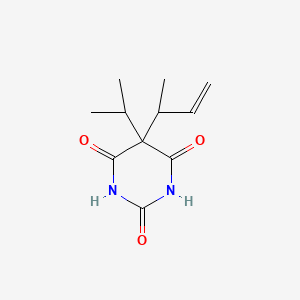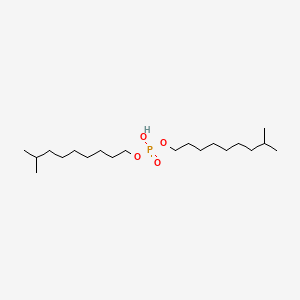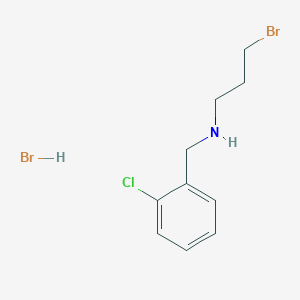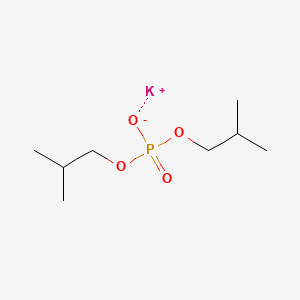
3-(Prop-2-en-1-yl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of 3-(Prop-2-en-1-yl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Prop-2-en-1-yl)-1-benzothiophene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Addition: The prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form haloalkanes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has shown its potential as an antiproliferative agent, particularly in breast cancer cells.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-1-benzothiophene and its derivatives often involves the inhibition of tubulin polymerization. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound interacts with the colchicine-binding site on tubulin, preventing the assembly of microtubules .
Comparison with Similar Compounds
3-(Prop-2-en-1-yl)-1-benzothiophene can be compared to other benzothiophene derivatives and related compounds:
3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but contains an azetidinone ring instead of a benzothiophene ring.
3-allylazetidin-2-one: Another related compound with an allyl group and an azetidinone ring.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Contains a butadiene group and an azetidinone ring.
Properties
CAS No. |
65880-13-9 |
|---|---|
Molecular Formula |
C11H10S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3-prop-2-enyl-1-benzothiophene |
InChI |
InChI=1S/C11H10S/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8H,1,5H2 |
InChI Key |
WJTLRCJEXIDLRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


